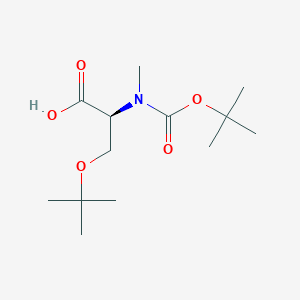Boc-N-Me-Ser(tBu)-OH
CAS No.: 1313054-71-5
Cat. No.: VC3347370
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1313054-71-5 |
|---|---|
| Molecular Formula | C13H25NO5 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Standard InChI | InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | XAPOAVQWBCAIGO-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1313054-71-5 |
| Molecular Formula | C13H25NO5 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Physical State | Solid |
| Standard InChI | InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 |
| Standard InChIKey | XAPOAVQWBCAIGO-VIFPVBQESA-N |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Structure and Molecular Characteristics
The molecular structure of Boc-N-Me-Ser(tBu)-OH features several distinctive elements that define its chemical behavior and utility in peptide synthesis. At its core is the amino acid L-serine, which possesses a hydroxyl functional group in its side chain. This structure has been modified with protective groups and N-methylation to create a building block with precise reactivity profiles suitable for controlled peptide synthesis.
Central to the compound's structure is the chiral α-carbon that maintains the (S)-configuration characteristic of L-amino acids, ensuring the correct stereochemistry needed for biological activity in resulting peptides. The amino group of serine has undergone two significant modifications: N-methylation and Boc protection. The N-methyl group fundamentally alters the conformational properties of the amino acid by eliminating one potential hydrogen bond donor and introducing steric constraints that affect backbone dihedral angles. The Boc (tert-butyloxycarbonyl) group, attached to the N-methyl-amino function, serves as a temporary protecting group that prevents unwanted reactions at the nitrogen atom during peptide synthesis.
The side chain hydroxyl group of serine is protected with a tert-butyl ether group, creating a sterically bulky protection that prevents participation of the hydroxyl in coupling reactions and other side reactions. This protection is crucial because the unprotected hydroxyl group would be highly reactive under peptide coupling conditions, potentially leading to branched peptides or other unwanted products. The carboxylic acid function at the C-terminus remains unprotected, allowing for peptide bond formation through standard coupling reactions.
Applications in Peptide Synthesis
Boc-N-Me-Ser(tBu)-OH serves as a specialized building block in peptide synthesis with several important applications stemming from its unique structural characteristics. The primary utility of this compound lies in its ability to introduce N-methylated serine residues into peptide sequences, which significantly alters the properties of the resulting peptides in ways that are valuable for pharmaceutical development and research applications.
The incorporation of N-methylated serine residues into peptides has several significant effects on peptide properties. Perhaps most importantly, N-methylation eliminates a hydrogen bond donor in the peptide backbone, disrupting the regular hydrogen bonding patterns that stabilize secondary structures such as α-helices and β-sheets. This disruption can be strategically employed to induce specific conformational changes or to destabilize unwanted secondary structures. Additionally, N-methylation increases the lipophilicity of the peptide segment, potentially enhancing membrane permeability – a crucial factor in developing orally bioavailable peptide drugs.
Another significant application of Boc-N-Me-Ser(tBu)-OH is in the development of peptides with enhanced proteolytic stability. Peptide bonds adjacent to N-methylated amino acids are significantly more resistant to enzymatic hydrolysis by proteases, extending the half-life of peptides in biological systems. This protection against enzymatic degradation is particularly valuable for therapeutic peptides, where rapid degradation often limits clinical utility. The combination of these effects – conformational constraints, increased lipophilicity, and enhanced proteolytic stability – makes Boc-N-Me-Ser(tBu)-OH an important tool in developing peptides with improved pharmacological properties.
Research Findings and Biological Significance
Research on Boc-N-Me-Ser(tBu)-OH focuses primarily on its role in creating peptides with enhanced biological and pharmacological properties. The incorporation of N-methylated serine residues has been found to profoundly impact peptide behavior in biological systems, with implications for drug development and basic research into peptide structure-function relationships.
Studies have demonstrated that peptides containing N-methylated residues, including N-methylated serine, often exhibit significantly improved stability against proteolytic degradation. This enhanced stability results from the N-methyl group creating steric hindrance that prevents proteases from effectively binding and cleaving the peptide bonds. Experimental evidence has shown that strategic placement of N-methylated residues can extend peptide half-life from minutes to hours or even days in biological systems, dramatically improving the therapeutic potential of peptide-based drugs. Additionally, the conformational constraints introduced by N-methylation can enhance receptor binding specificity by limiting the peptide to conformations that favor interaction with target receptors.
The biological significance of N-methylated serine residues extends to the field of peptidomimetics, where researchers aim to create molecules that mimic the action of natural peptides while overcoming their limitations. Peptides containing Boc-N-Me-Ser(tBu)-OH-derived residues have shown promise in developing drugs targeting various therapeutic areas, including antimicrobial peptides, enzyme inhibitors, and receptor modulators. The unique properties conferred by N-methylated serine can lead to peptides with improved bioavailability, enhanced target specificity, and reduced immunogenicity compared to their non-methylated counterparts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume